Benzyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)acetate
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Overview
Description
Benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidyl group and an isoindolinone moiety, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include anhydrides, amines, and esterification agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
Benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: An aromatic amine used for treating multiple myeloma.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Similar to thalidomide, used in cancer therapy.
Uniqueness
Benzyl 2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]-2-oxo-ethoxy]acetate stands out due to its specific structural features, which confer unique reactivity and biological activity. Its combination of a piperidyl group and an isoindolinone moiety makes it distinct from other related compounds, offering unique opportunities for research and application .
Properties
Molecular Formula |
C24H21N3O8 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
benzyl 2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]acetate |
InChI |
InChI=1S/C24H21N3O8/c28-18-10-9-17(22(31)26-18)27-23(32)15-7-4-8-16(21(15)24(27)33)25-19(29)12-34-13-20(30)35-11-14-5-2-1-3-6-14/h1-8,17H,9-13H2,(H,25,29)(H,26,28,31) |
InChI Key |
RSQJCMUGFZJGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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